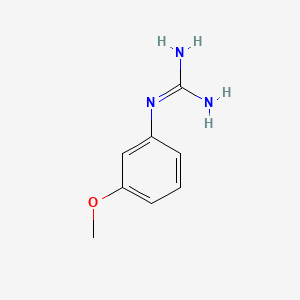

1-(3-Methoxyphenyl)guanidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-12-7-4-2-3-6(5-7)11-8(9)10/h2-5H,1H3,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJPWSGXHWIAEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426939 | |

| Record name | 1-(3-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57004-60-1 | |

| Record name | 1-(3-methoxyphenyl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 1-(3-Methoxyphenyl)guanidine?

An In-Depth Technical Guide to 1-(3-Methoxyphenyl)guanidine: Properties, Synthesis, and Applications

Introduction

This compound is a substituted guanidine derivative that serves as a versatile building block in medicinal and agricultural chemistry. The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a key structural element in numerous biologically active natural products and synthetic compounds, such as the amino acid arginine and the antidiabetic drug metformin.[1][2][3] Guanidines are highly basic and exist in their protonated form, the guanidinium cation, at physiological pH, which allows for strong electrostatic and hydrogen-bonding interactions with biological targets.[4] This guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, its synthesis, and its applications for researchers, scientists, and drug development professionals.

Physicochemical and Computed Properties

This compound is typically supplied as a white solid.[5] Its core structure consists of a guanidine group attached to a methoxy-substituted phenyl ring. The physicochemical properties are critical for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 57004-60-1 | [5][6][7] |

| Molecular Formula | C₈H₁₁N₃O | [5][6][8] |

| Molecular Weight | 165.19 g/mol | [6][8] |

| IUPAC Name | This compound | [9] |

| Synonyms | N-(3-methoxy-phenyl)-guanidine | [6][8] |

| Appearance | White Solid | [5] |

| Purity | ≥97% - ≥98% | [5][6] |

| Storage Conditions | 0-8 °C, Dry | [5] |

| SMILES | N=C(N)NC1=CC=CC(OC)=C1 | [6] |

| Topological Polar Surface Area (TPSA) | 71.13 Ų | [6] |

| LogP (calculated) | 1.00057 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 2 | [6] |

Synthesis and Characterization

The synthesis of aryl guanidines is most commonly achieved through the guanylation of the corresponding amine. This process involves the addition of a guanidinylating agent to an amine, such as 3-methoxyaniline. Several methods exist, including reactions with cyanamide or its derivatives.[10][11][12]

Experimental Protocol: Synthesis via Guanylation of 3-Methoxyaniline

This protocol is adapted from a general procedure for the synthesis of N-aryl guanidines using cyanamide and a scandium triflate catalyst.[13] This method is effective for the guanylation of anilines.

Objective: To synthesize this compound from 3-methoxyaniline and cyanamide.

Materials:

-

3-Methoxyaniline

-

Cyanamide

-

Scandium(III) triflate (Sc(OTf)₃)

-

Deionized Water (H₂O)

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica Gel

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a solution of 3-methoxyaniline (0.50 mmol) and cyanamide (0.60 mmol) in deionized water (2.5 mL) in a round-bottom flask, add Sc(OTf)₃ (0.05 mmol) at room temperature.

-

Reaction Execution: Stir the solution at 100 °C for 48 hours under a reflux condenser.

-

Work-up: After cooling the reaction mixture to room temperature, wash the resulting mixture with chloroform (3 x 10 mL) to remove unreacted starting material and nonpolar impurities.

-

Isolation: Concentrate the aqueous layer in vacuo.

-

Purification: Purify the residue by filtering through a silica gel pad, eluting with a chloroform-methanol mixture (e.g., 20:1) to yield the final product, this compound.

Characterization: The final product should be characterized using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.[13]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Pharmacological Profile and Potential Mechanisms of Action

While specific pharmacological data for this compound is limited, its utility as a chemical intermediate suggests its incorporation into more complex, biologically active molecules.[5][14] The broader class of guanidine derivatives exhibits a wide array of pharmacological activities, providing a basis for predicting its potential biological roles.[15]

1. Ion Channel Modulation: Guanidine and its analogs are known to function as inhibitors of voltage-gated potassium (Kv) channels.[16] This inhibition occurs presynaptically at the neuromuscular junction, prolonging the action potential and thereby enhancing the release of acetylcholine. The proposed mechanism involves the guanidinium cation binding within the intracellular pore of the channel, which stabilizes a closed state.[16] This activity forms the basis for the therapeutic use of guanidine in treating neuromuscular disorders like Lambert-Eaton myasthenic syndrome.

Caption: Proposed mechanism of Kv channel inhibition by guanidine derivatives.

2. Antimicrobial Activity: Many guanidine-containing compounds exhibit potent antimicrobial properties.[17][18] Their cationic nature facilitates interaction with negatively charged components of bacterial cell membranes, such as phosphatidylglycerol and cardiolipin.[19] This interaction can lead to membrane depolarization, dissipation of the proton motive force, and ultimately, cell death. Some guanidine derivatives act synergistically with other antibiotics, like colistin, to enhance their efficacy against multidrug-resistant pathogens.[17][19]

3. Enzyme Inhibition: The guanidine group is a privileged scaffold for designing enzyme inhibitors due to its ability to mimic the protonated side chain of arginine. It can form strong salt bridges and hydrogen bonds with active site residues, particularly aspartate and glutamate. This makes this compound a valuable starting point for developing inhibitors for enzymes involved in various metabolic pathways.[5][14]

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of novel compounds for various sectors.[5]

-

Pharmaceutical Development: It serves as a building block for drugs targeting neurological disorders, potentially through the modulation of ion channels or receptors.[5][14] The guanidine scaffold is also integral to drugs for diabetes, hypertension, and viral infections.[3][20]

-

Agrochemicals: The compound is used in the formulation of new pesticides and herbicides. The biological activity of the guanidine moiety can be harnessed to disrupt essential processes in pests and weeds.[5][14]

-

Biochemical Probes: As a tool in biochemical research, it can be used to synthesize selective enzyme inhibitors or probes to study metabolic pathways and protein function.[5][14]

-

Material Science: Researchers have explored its use in creating novel materials with enhanced properties like thermal stability.[5][14]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, data for related guanidine compounds, such as guanidine hydrochloride, provide guidance on its potential hazards. Guanidine derivatives should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[21]

| Hazard Class | GHS Hazard Statements (for Guanidine HCl) |

| Acute Toxicity (Oral, Inhalation) | H302 + H332: Harmful if swallowed or if inhaled.[21] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[21] |

| Eye Damage/Irritation | H319: Causes serious eye irritation.[21] |

| Aquatic Hazard (Acute) | H402: Harmful to aquatic life.[21] |

Precautionary Measures:

-

P261: Avoid breathing dust.[21]

-

P270: Do not eat, drink or smoke when using this product.[21]

-

P273: Avoid release to the environment.[21]

-

P280: Wear protective gloves, eye protection, and face protection.[21]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[21]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable chemical reagent with significant potential rooted in the versatile nature of the guanidine functional group. Its physicochemical properties make it suitable for a range of synthetic applications. While its primary role is that of a synthetic intermediate, the known biological activities of the guanidine class—including ion channel modulation and antimicrobial effects—highlight the potential for its derivatives to become lead compounds in drug discovery and agrochemical development. Proper synthesis, characterization, and adherence to safety protocols are essential for harnessing the full potential of this compound in scientific research.

References

- 1. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Guanidines | Fisher Scientific [fishersci.com]

- 3. jocpr.com [jocpr.com]

- 4. Guanidine - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. chemscene.com [chemscene.com]

- 7. en.huatengsci.com [en.huatengsci.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 1-(3-Methoxyphenyl)-1-methylguanidine | C9H13N3O | CID 61976039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Guanidine synthesis by guanidinylation [organic-chemistry.org]

- 12. Guanidine: a Simple Molecule with Great Potential: from Catalysts to Biocides and Molecular Glues [ineosopen.org]

- 13. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Biologically active guanidine alkaloids – ScienceOpen [scienceopen.com]

- 16. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 1-(3-Methoxyphenyl)guanidine: Structure, Synthesis, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)guanidine, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and explore its potential therapeutic applications, grounded in the broader context of aryl guanidines. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights.

Core Chemical Identity

This compound is an aromatic organic compound featuring a guanidine group attached to a methoxy-substituted phenyl ring. This unique combination of a highly basic guanidinium group and a lipophilic aryl moiety underpins its chemical properties and biological activities.

Chemical Structure:

The structure of this compound is characterized by a guanidine group (-NH-C(=NH)-NH2) where one of the amino nitrogens is substituted with a 3-methoxyphenyl group.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

| CAS Number | 57004-60-1 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Synonyms | N-(3-methoxyphenyl)-guanidine | [1] |

| SMILES | N=C(N)NC1=CC=CC(OC)=C1 | [1] |

Synthesis and Characterization

The synthesis of aryl guanidines like this compound is a well-established process in organic chemistry. A common and efficient method involves the guanylation of the corresponding aniline.

Synthetic Pathway: Guanylation of m-Anisidine

A prevalent route for the synthesis of this compound involves the reaction of 3-methoxyaniline (m-anisidine) with a guanylating agent such as cyanamide.[3] This reaction is often catalyzed by an acid or a Lewis acid.

Figure 2: General synthetic scheme for this compound.

Experimental Protocol: Scandium(III) Triflate-Catalyzed Guanylation

This protocol is adapted from a general procedure for the guanylation of anilines and serves as a robust starting point for laboratory synthesis.[3]

Materials:

-

3-Methoxyaniline (m-anisidine)

-

Cyanamide

-

Scandium(III) triflate (Sc(OTf)₃)

-

Deionized Water

-

Chloroform

-

Methanol

Procedure:

-

To a solution of 3-methoxyaniline (1.0 eq) and cyanamide (1.2 eq) in deionized water, add a catalytic amount of scandium(III) triflate (0.1 eq) at room temperature.

-

Stir the resulting mixture at 100°C for 48 hours in a sealed vessel.

-

After cooling to room temperature, wash the reaction mixture with chloroform (3 x volume of water).

-

Separate the aqueous layer and concentrate it under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a chloroform-methanol solvent system to yield this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets), methoxy protons (singlet, ~3.8 ppm), and broad signals for the guanidinium protons. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the methoxy carbon, and the characteristic guanidinium carbon (~160 ppm). |

| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z 166.1.[3] |

| Purity (HPLC) | Typically ≥97%.[1] |

Physicochemical Properties

Table 3: Predicted and Known Physicochemical Properties

| Property | Value/Information | Rationale/Source |

| Melting Point | Not available. | Experimental determination is required. |

| Boiling Point | Not available. | Experimental determination is required. |

| pKa | Predicted: ~10.5 | The guanidine group is strongly basic. This prediction is based on similar compounds.[4] |

| LogP | Predicted: 1.00 | This indicates a moderate lipophilicity.[1] |

| Solubility | Expected to be soluble in dilute mineral acids and polar organic solvents.[5] | The basic guanidine group forms salts with acids, enhancing aqueous solubility. |

Mechanism of Action and Biological Activity

The guanidine moiety is a key pharmacophore found in numerous biologically active compounds.[6][7] The biological activity of aryl guanidines is often attributed to their ability to interact with various biological targets through hydrogen bonding and electrostatic interactions.

Potential Mechanism of Action

Guanidine and its derivatives are known to modulate the function of ion channels. A prominent mechanism of action for many guanidine compounds is the inhibition of voltage-gated potassium (Kv) channels.[8][9] By blocking these channels, guanidines can enhance the release of neurotransmitters at the neuromuscular junction. It is plausible that this compound shares this mechanism of action. The aryl moiety likely influences the compound's affinity and selectivity for specific channel subtypes.

Figure 3: Postulated mechanism of action of this compound on a voltage-gated potassium channel.

Broad-Spectrum Biological Activities of Guanidine Compounds

The guanidine scaffold is associated with a wide range of biological activities, suggesting that this compound could be explored for various therapeutic applications.[7][10] These include:

-

Anticancer Activity: Some guanidine derivatives exhibit cytotoxic effects against cancer cell lines.[7][11]

-

Antimicrobial Activity: The guanidine group is present in several antimicrobial agents.[10]

-

Anti-inflammatory Effects: Guanidine compounds have been investigated for their anti-inflammatory properties.[6]

-

Antidiabetic Properties: The well-known antidiabetic drug metformin is a biguanide, highlighting the role of this functional group in metabolic regulation.[12]

Applications in Drug Development

Given its structural features and the known biological activities of related compounds, this compound serves as a valuable building block and lead compound in drug discovery.

Potential Therapeutic Areas:

-

Neurological Disorders: Due to its potential activity on ion channels, it could be investigated for conditions involving neuronal excitability.

-

Oncology: As a scaffold for the development of novel anticancer agents.

-

Infectious Diseases: As a starting point for the synthesis of new antimicrobial compounds.

Conclusion

This compound is a synthetically accessible compound with a rich chemical profile and significant potential for therapeutic applications. Its core structure, combining a basic guanidine group with an aryl moiety, makes it an attractive candidate for further investigation and development in various areas of medicinal chemistry. This guide provides a foundational understanding for researchers to build upon in their exploration of this promising molecule.

References

- 1. chemscene.com [chemscene.com]

- 2. 57004-60-1|this compound|BLD Pharm [bldpharm.com]

- 3. N-(4-METHOXY-PHENYL)-GUANIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-(3-(4-Methoxyphenoxy)phenyl)guanidine CAS#: 1359655-96-1 [m.chemicalbook.com]

- 5. 1,3-Diphenylguanidine CAS#: 102-06-7 [m.chemicalbook.com]

- 6. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Platinum(ii) complexes of aryl guanidine-like derivatives as potential anticancer agents: between coordination and cyclometallation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-(3-Methoxyphenyl)guanidine: A Technical Guide for Drug Discovery Professionals

Abstract

The guanidinium group is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in crucial biological interactions. This technical guide delves into the potential biological activities of a specific derivative, 1-(3-Methoxyphenyl)guanidine. Synthesizing data from structure-activity relationship (SAR) studies and broader research on arylguanidines, we present a compelling case for its investigation as a modulator of key physiological pathways. This document will explore its potential as a 5-HT3 receptor antagonist, touch upon other plausible therapeutic applications, and provide detailed experimental protocols for its synthesis and evaluation, aiming to equip researchers and drug development professionals with the foundational knowledge to explore this promising compound.

Introduction: The Significance of the Guanidine Moiety and the Promise of this compound

The guanidine group, characterized by its Y-shaped arrangement of three nitrogen atoms centered on a carbon atom, is a cornerstone of numerous biologically active molecules. Its positive charge at physiological pH allows it to form strong electrostatic interactions with negatively charged residues in proteins, such as carboxylates and phosphates, making it a powerful pharmacophore. Guanidine-containing compounds have demonstrated a wide spectrum of therapeutic applications, including roles as antibacterial, antiviral, anticancer, and antihypertensive agents.

This compound, with its characteristic arylguanidine structure, emerges as a compound of significant interest. The strategic placement of a methoxy group on the phenyl ring is not merely an arbitrary chemical modification; as we will explore, this substitution pattern is predicted to have a profound impact on its biological activity, particularly its interaction with serotonin receptors. This guide will primarily focus on the compelling evidence suggesting its role as a 5-HT3 receptor antagonist, a class of drugs with established clinical importance.

The Primary Hypothesis: this compound as a 5-HT3 Receptor Antagonist

The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel that plays a crucial role in mediating nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. Antagonists of this receptor are a mainstay in antiemetic therapy. Structure-activity relationship studies on a series of arylguanidines have provided critical insights into the structural requirements for high-affinity binding to the 5-HT3 receptor.

Mechanistic Insights from Structure-Activity Relationship (SAR) Studies

Research has demonstrated that the nature and position of substituents on the aryl ring of arylguanidines dramatically influence their affinity and functional activity at the 5-HT3 receptor. A key study examining a series of arylguanidines and arylbiguanides revealed that both classes of compounds likely share common receptor binding features[1]. Further investigation into the impact of various substituents has shown that electron-donating groups, such as a methoxy (OCH3) group, at the meta or para position of the phenyl ring can confer antagonist properties to the molecule[2].

This finding is pivotal. The presence of the methoxy group at the 3-position (meta) in this compound strongly suggests that it will act as an antagonist at the 5-HT3 receptor. While the precise binding affinity (Ki) for this specific compound is not explicitly detailed in the available literature, the established SAR provides a robust scientific rationale for its investigation as a 5-HT3 antagonist.

The 5-HT3 Receptor Pharmacophore and the Predicted Binding of this compound

The generally accepted pharmacophore for 5-HT3 receptor antagonists includes a hydrogen bond acceptor, a hydrophobic region, and a positively charged center. The guanidinium group of this compound serves as the cationic center, while the methoxyphenyl ring provides the necessary hydrophobicity.

Diagram: Predicted Interaction of this compound with the 5-HT3 Receptor

Caption: Predicted binding mode of this compound within the 5-HT3 receptor.

Broader Therapeutic Horizons: Other Potential Biological Activities

While the primary focus of this guide is on its potential as a 5-HT3 antagonist, the broader family of guanidine derivatives exhibits a rich pharmacology that suggests other avenues of investigation for this compound.

Anticancer Potential

Guanidine derivatives have been explored for their anticancer properties. Some cyclic arylguanidines have shown antiproliferative activity against various cancer cell lines, including glioma, pancreatic, and breast cancer cells[3][4]. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest. The structural similarity of this compound to these active compounds warrants investigation into its potential cytotoxic effects on cancer cells.

Antimicrobial and Antiviral Activities

The guanidine moiety is a feature of several antimicrobial and antiviral agents. Cyclic arylguanidines have been investigated as potential agents against both Gram-positive and Gram-negative bacteria, as well as certain viruses[2]. The positively charged guanidinium group is thought to interact with and disrupt microbial cell membranes.

Experimental Protocols

To facilitate the investigation of this compound, this section provides detailed, step-by-step methodologies for its synthesis and the evaluation of its 5-HT3 receptor binding affinity.

Synthesis of this compound

A common and effective method for the synthesis of arylguanidines is the reaction of the corresponding aniline with cyanamide.

Materials:

-

3-Methoxyaniline

-

Cyanamide

-

Hydrochloric acid (HCl)

-

Suitable solvent (e.g., water or an organic solvent)

-

Catalyst (optional, e.g., a Lewis acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxyaniline in the chosen solvent.

-

Addition of Cyanamide: Add an equimolar amount of cyanamide to the solution. If a catalyst is used, it should be added at this stage.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If an organic solvent was used, it can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield this compound.

-

Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid. The resulting salt can then be isolated by filtration or evaporation of the solvent.

Diagram: Synthesis Workflow for this compound

Caption: Step-by-step workflow for the synthesis of this compound.

5-HT3 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing the human 5-HT3 receptor (e.g., from HEK293 cells)

-

Radioligand: [3H]Granisetron or another suitable 5-HT3 receptor antagonist radioligand

-

This compound (test compound)

-

Non-specific binding control: A high concentration of a known 5-HT3 antagonist (e.g., ondansetron)

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration in ice-cold assay buffer.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist).

-

Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., room temperature) for a specified time to allow binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Summary

| Substituent Position | Substituent Type | Predicted Effect on 5-HT3 Receptor Activity | Reference |

| Meta (3-position) | Electron-donating (e.g., -OCH3) | Antagonist activity | [2] |

| Para (4-position) | Electron-donating (e.g., -OCH3) | Antagonist activity | [2] |

| Meta (3-position) | Electron-withdrawing (e.g., -Cl) | Agonist activity | [2] |

| Para (4-position) | Electron-withdrawing (e.g., -Cl) | Partial agonist activity | [2] |

Conclusion and Future Directions

The available evidence, primarily derived from robust structure-activity relationship studies of arylguanidines, strongly supports the hypothesis that this compound is a promising candidate for investigation as a 5-HT3 receptor antagonist. Its straightforward synthesis and the clear scientific rationale for its potential activity make it an attractive molecule for further preclinical evaluation.

Future research should focus on the definitive determination of its binding affinity and functional activity at the 5-HT3 receptor. In vivo studies in relevant animal models of emesis are also warranted to assess its therapeutic potential. Furthermore, screening this compound against a panel of cancer cell lines and microbial strains could uncover additional, valuable biological activities. The exploration of this and other structurally related arylguanidines holds significant promise for the development of novel therapeutics.

References

- 1. The binding of arylguanidines at 5-HT(3) serotonin receptors: a structure-affinity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Superagonist, Full Agonist, Partial Agonist, and Antagonist Actions of Arylguanidines at 5-Hydroxytryptamine-3 (5-HT3) Subunit A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Chain Cyclic Arylguanidines as Multifunctional Serotonin Receptor Ligands with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Low-Basicity 5-HT6 Receptor Ligands from the Group of Cyclic Arylguanidine Derivatives and Their Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data for 1-(3-Methoxyphenyl)guanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of 1-(3-Methoxyphenyl)guanidine and its Spectroscopic Fingerprint

Guanidine and its derivatives are a class of organic compounds with significant and diverse biological activities, making them privileged scaffolds in drug discovery. This compound, with its methoxy-substituted phenyl ring, presents a unique electronic and steric profile that could modulate its interaction with biological targets. Its potential applications could span from acting as a key intermediate in the synthesis of more complex pharmaceutical agents to exhibiting intrinsic therapeutic properties.

Accurate and comprehensive characterization of such molecules is the bedrock of reliable and reproducible scientific research. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, allowing for its unambiguous identification and the confirmation of its chemical structure. This guide is designed to provide a detailed roadmap for the spectroscopic analysis of this compound.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular architecture of this compound.

Molecular Formula: C₈H₁₁N₃O[1]

Molecular Weight: 165.19 g/mol [1]

The structure consists of a guanidine group attached to a benzene ring at the meta-position relative to a methoxy group. This substitution pattern will have a distinct influence on the spectroscopic data, particularly the NMR chemical shifts of the aromatic protons and carbons.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides valuable insights into the number and types of protons present in the molecule. The following table summarizes the predicted chemical shifts (δ) in ppm, their multiplicities, and the corresponding proton assignments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | t | 1H | Ar-H (H-5) |

| ~6.80 | d | 1H | Ar-H (H-6) |

| ~6.70 | d | 1H | Ar-H (H-4) |

| ~6.60 | s | 1H | Ar-H (H-2) |

| ~5.5-7.0 | br s | 4H | -NH and -NH₂ |

| 3.78 | s | 3H | -OCH₃ |

Note: Predicted chemical shifts were generated using online NMR prediction tools. The broadness and exact chemical shift of the -NH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature.

Interpretation and Rationale:

-

Aromatic Protons: The four protons on the benzene ring are expected to appear in the aromatic region (typically 6.5-8.0 ppm). The meta-substitution pattern leads to a complex splitting pattern. The proton at the H-5 position, being flanked by two other protons, is predicted to be a triplet. The protons at H-4 and H-6 would likely appear as doublets, and the proton at H-2, being sterically unhindered and electronically distinct, may appear as a singlet or a narrowly split signal.

-

Guanidinium Protons: The protons of the guanidine group (-NH and -NH₂) are expected to be broad singlets due to quadrupole broadening from the nitrogen atoms and chemical exchange. Their chemical shifts can vary significantly depending on the solvent and the extent of hydrogen bonding.

-

Methoxy Protons: The three protons of the methoxy group are magnetically equivalent and are expected to appear as a sharp singlet at approximately 3.78 ppm, a characteristic region for methoxy groups attached to an aromatic ring.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C=N (Guanidine) |

| ~159.5 | Ar-C (C-3) |

| ~142.0 | Ar-C (C-1) |

| ~129.5 | Ar-C (C-5) |

| ~111.0 | Ar-C (C-6) |

| ~108.0 | Ar-C (C-4) |

| ~104.0 | Ar-C (C-2) |

| ~55.0 | -OCH₃ |

Note: Predicted chemical shifts were generated using online NMR prediction tools.

Interpretation and Rationale:

-

Guanidinium Carbon: The most downfield signal is expected to be the carbon of the C=N bond in the guanidine group, typically appearing around 160 ppm.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon atom directly attached to the electron-donating methoxy group (C-3) is expected to be significantly shielded and appear upfield, while the carbon attached to the nitrogen of the guanidine group (C-1) will be deshielded and appear downfield. The other aromatic carbons will have chemical shifts influenced by the combined electronic effects of the methoxy and guanidino substituents.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 55 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3100 (broad) | N-H stretching | Guanidine (-NH, -NH₂) |

| 3050-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methoxy (-OCH₃) |

| 1650-1600 | C=N stretching | Guanidine (C=N) |

| 1600-1450 | C=C stretching | Aromatic ring |

| 1250-1000 | C-O stretching | Aryl ether (-O-CH₃) |

Note: Predicted vibrational frequencies were generated using online IR spectrum prediction tools.

Interpretation and Rationale:

-

N-H Stretching: A prominent broad band in the region of 3400-3100 cm⁻¹ is a key indicator of the N-H stretching vibrations of the guanidine group. The broadness is due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibration of the C=N bond in the guanidine group is expected in the 1650-1600 cm⁻¹ region. This may overlap with the C=C stretching vibrations of the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ range.

-

C-O Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-O stretching of the aryl ether linkage.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Expected Molecular Ion Peak:

-

[M]⁺: m/z = 165.19

-

[M+H]⁺: m/z = 166.19 (in case of soft ionization techniques like ESI)

Predicted Fragmentation Pathway:

The fragmentation of this compound in a mass spectrometer would likely proceed through several key pathways.

Caption: Predicted key fragmentation pathways for this compound.

Interpretation of Fragmentation:

-

Loss of a Diazomethane Radical (CHN₂): A common fragmentation pathway for guanidines can involve the loss of a diazomethane radical, leading to a fragment ion.

-

Cleavage of the C-N bond: The bond between the phenyl ring and the guanidine nitrogen is a likely point of cleavage. This would result in a fragment corresponding to the methoxyphenyl radical and a fragment corresponding to the guanidinyl radical.

-

Loss of the Methoxy Group: Fragmentation can also involve the loss of the methoxy group as a methyl radical followed by the loss of carbon monoxide.

Experimental Protocols: A Guide for the Bench Scientist

While this guide presents predicted data, the following are generalized, best-practice protocols for acquiring experimental spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical as the -NH and -NH₂ protons are exchangeable and may not be observed in protic solvents like D₂O or MeOD.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils or low-melting solids). For KBr pellets, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI). Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of predicted NMR, IR, and MS data provides a powerful and self-validating toolkit for the characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the substitution pattern of the aromatic ring. The IR spectrum provides clear evidence for the presence of the key guanidine and methoxy functional groups. Finally, mass spectrometry confirms the molecular weight and provides fragmentation data consistent with the proposed structure. This comprehensive spectroscopic profile serves as an essential reference for any researcher working with this compound, ensuring the integrity and reliability of their scientific endeavors.

References

An In-depth Technical Guide to the Thermochemical Properties of 1-(3-Methoxyphenyl)guanidine

Introduction: The Significance of Thermochemical Data in Drug Development

1-(3-Methoxyphenyl)guanidine is a molecule of interest in medicinal chemistry, embodying a structural motif common in the development of therapeutic agents. The guanidine group, a strong base at physiological pH, is a key feature in numerous biologically active compounds. The methoxyphenyl moiety further modulates the molecule's electronic and lipophilic properties, influencing its pharmacokinetic and pharmacodynamic profile.

Experimental Determination of Thermochemical Properties

The experimental characterization of a compound's thermochemical properties is the gold standard for accuracy and reliability. The following sections detail the primary techniques employed for this purpose.

Combustion Calorimetry: Measuring the Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. For organic compounds, this value is typically determined indirectly through combustion calorimetry.

Principle of Operation: A precisely weighed sample of the compound is completely combusted in a high-pressure oxygen environment within a sealed container known as a "bomb." The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is meticulously measured.

Experimental Protocol: Static Bomb Calorimetry for Nitrogen-Containing Compounds

-

Sample Preparation: A pellet of the sample (approximately 1 gram) is prepared and weighed to a high degree of accuracy.

-

Bomb Assembly: The sample is placed in a crucible within the bomb. A known length of fuse wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Corrections: Several corrections are necessary to obtain an accurate value for the heat of combustion:

-

Fuse Wire: The heat released by the combustion of the fuse wire is subtracted.

-

Acid Formation: The combustion of nitrogen-containing compounds produces nitric acid (HNO₃). The heat of formation of nitric acid is accounted for by titrating the bomb washings with a standard base solution.

-

-

Calculation of Enthalpy of Combustion: The heat of combustion at constant volume (ΔUc) is calculated from the temperature change and the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid). The enthalpy of combustion (ΔHc) is then calculated.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation of the compound is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined standard enthalpy of combustion.

Causality in Experimental Choices: The use of high-pressure oxygen ensures complete and rapid combustion. The addition of water to the bomb standardizes the final state of the water produced. The meticulous correction for acid formation is crucial for nitrogenous compounds like guanidines to ensure the accuracy of the final enthalpy of formation value.

Diagram 1: Workflow for Bomb Calorimetry

In Silico Modeling of 1-(3-Methoxyphenyl)guanidine Receptor Binding: A Technical Guide for Drug Development Professionals

Abstract

This guide provides an in-depth technical walkthrough for the in silico modeling of 1-(3-methoxyphenyl)guanidine, a molecule of pharmaceutical interest, with its putative biological target. We will use the human sigma-1 receptor (σ1R), a chaperone protein implicated in a range of neurological disorders, as a case study for this analysis, given the known affinity of various guanidine-containing ligands for this receptor.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive framework for computational ligand-receptor interaction studies, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations. The methodologies detailed herein are designed to provide a robust and validated approach to understanding the molecular basis of ligand recognition and to guide the rational design of novel therapeutics.

Introduction: The Rationale for In Silico Investigation

The guanidinium group is a privileged scaffold in medicinal chemistry, capable of forming strong electrostatic and hydrogen bond interactions with biological macromolecules.[2] Its presence in numerous biologically active compounds underscores its importance as a pharmacophore.[3] this compound, the subject of this guide, combines this potent interaction motif with a methoxyphenyl ring, suggesting its potential to bind to specific receptor targets. While its precise biological role is an area of active investigation, its structural similarity to known ligands of the sigma-1 receptor (σ1R) makes this an ideal and scientifically sound starting point for computational analysis.[1][4]

The sigma-1 receptor is a unique transmembrane protein primarily located at the endoplasmic reticulum, where it modulates calcium signaling and has been implicated in conditions such as schizophrenia, depression, and neurodegenerative diseases.[5][6] The availability of high-resolution crystal structures of the human σ1R provides an excellent foundation for structure-based drug design.[7][8]

In silico modeling has become an indispensable tool in modern drug discovery, offering a time- and cost-effective means to predict and analyze ligand-receptor interactions at an atomic level.[9] By employing a multi-faceted computational approach encompassing molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, we can elucidate the probable binding mode of this compound, quantify its binding affinity, and identify the key molecular determinants of its interaction with the σ1R. This knowledge is crucial for the optimization of lead compounds and the design of novel, more potent, and selective modulators of σ1R activity.

The Computational Workflow: A Validated Pipeline

Our approach is structured as a sequential and logical workflow, where the output of each step serves as a validated input for the next. This ensures the integrity and reliability of the final results.

Caption: A generalized workflow for in silico ligand-receptor interaction studies.

Methodologies: A Step-by-Step Technical Protocol

Part 1: Receptor and Ligand Preparation

The fidelity of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is critical for ensuring the chemical and structural accuracy of both the receptor and the ligand.

Protocol 3.1.1: Receptor Preparation (Human Sigma-1 Receptor)

-

Structure Acquisition: Download the crystal structure of the human sigma-1 receptor from the Protein Data Bank (PDB ID: 5HK1).[8] This structure is co-crystallized with the ligand PD144418.

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. This is to ensure a clean binding site for our ligand of interest.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4. This step is crucial as hydrogen atoms are often not resolved in crystal structures but are vital for defining hydrogen bonding networks. Assign appropriate protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate).

-

Structural Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the protonation step. This is typically done using a suitable force field (e.g., AMBER, CHARMM).

Protocol 3.1.2: Ligand Preparation (this compound)

-

2D to 3D Conversion: Draw the 2D structure of this compound and convert it to a 3D conformation.

-

Tautomeric and Ionization States: At physiological pH, the guanidine group will be protonated (guanidinium ion). It is essential to model the ligand in its biologically relevant protonation state.

-

Energy Minimization: Minimize the 3D structure of the ligand to obtain a low-energy conformation.

-

Charge Calculation: Calculate partial atomic charges for the ligand using a quantum mechanical method (e.g., AMBER's antechamber with the AM1-BCC charge model) to ensure an accurate representation of its electrostatic potential.

Part 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a powerful tool for generating initial hypotheses about the binding mode.

Protocol 3.2.1: Docking Simulation

-

Binding Site Definition: Define the binding pocket of the sigma-1 receptor. In this case, the binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure.

-

Grid Generation: Generate a grid box that encompasses the defined binding site. The docking algorithm will search for favorable ligand conformations within this grid.

-

Docking Algorithm: Employ a robust docking algorithm (e.g., AutoDock Vina, Glide) to dock the prepared this compound into the receptor's binding site.

-

Pose Analysis: Analyze the resulting docking poses. The poses are typically ranked based on a scoring function that estimates the binding affinity. Select the top-scoring and most biologically plausible poses for further analysis.

Part 3: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the ligand-receptor complex over time in a simulated physiological environment.[5][10][11] This is crucial for assessing the stability of the docked pose and understanding the nuanced conformational changes that occur upon ligand binding.

Caption: A typical workflow for a molecular dynamics simulation.

Protocol 3.3.1: MD Simulation of the Ligand-Receptor Complex

-

System Solvation: Place the ligand-receptor complex from the best docking pose into a periodic box of water molecules.

-

Ionization: Add counter-ions to neutralize the system and to mimic a physiological salt concentration.

-

Minimization and Equilibration: Perform a series of energy minimization and equilibration steps. This involves gradually heating the system to the target temperature (e.g., 310 K) and allowing the solvent and ions to relax around the protein-ligand complex while the complex itself is restrained.

-

Production Run: Run the production MD simulation for a sufficient length of time (typically hundreds of nanoseconds) to allow for the system to reach equilibrium and for meaningful conformational sampling.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the root-mean-square deviation of the ligand) and to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that persist throughout the simulation.

Part 4: Binding Free Energy Calculations

To obtain a more quantitative estimate of the binding affinity, we can perform binding free energy calculations on the snapshots from the MD trajectory.

Protocol 3.4.1: MM/PBSA Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach for estimating the free energy of binding.[12]

-

Snapshot Extraction: Extract a series of snapshots from the equilibrated portion of the MD trajectory.

-

Energy Calculations: For each snapshot, calculate the following energy terms:

-

The free energy of the protein-ligand complex.

-

The free energy of the protein alone.

-

The free energy of the ligand alone.

-

-

Binding Free Energy Estimation: The binding free energy (ΔG_bind) is then calculated using the following equation:

ΔG_bind = G_complex - (G_protein + G_ligand)

Table 1: Representative Binding Free Energy Components

| Energy Component | Description |

| ΔE_vdw | van der Waals energy |

| ΔE_elec | Electrostatic energy |

| ΔG_polar | Polar solvation energy |

| ΔG_nonpolar | Nonpolar solvation energy |

| -TΔS | Entropic contribution |

| ΔG_bind | Total binding free energy |

Part 5: Pharmacophore Modeling

Based on the stable interactions observed during the MD simulation, a 3D pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features required for binding to the receptor.

Protocol 3.5.1: Pharmacophore Model Generation

-

Interaction Analysis: Identify the key and persistent interactions between this compound and the sigma-1 receptor from the MD trajectory. These interactions may include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centroids.

-

Feature Mapping: Map these interaction points onto a 3D model.

-

Model Refinement: Refine the pharmacophore model to include spatial constraints (e.g., distances and angles between features). This model can then be used for virtual screening of large compound libraries to identify novel molecules with the potential to bind to the sigma-1 receptor.

Concluding Remarks and Future Directions

This guide has outlined a comprehensive and scientifically rigorous in silico workflow for investigating the binding of this compound to the human sigma-1 receptor. By following these detailed protocols, researchers can gain valuable insights into the molecular mechanisms of ligand-receptor recognition, which can significantly accelerate the drug discovery and development process.

The results from such a study, including the predicted binding mode, the calculated binding affinity, and the generated pharmacophore model, provide a strong foundation for subsequent experimental validation. Future work should focus on synthesizing and testing derivatives of this compound to confirm the in silico predictions and to further refine the structure-activity relationship for this class of compounds. Ultimately, the integration of computational and experimental approaches is paramount for the successful development of novel and effective therapeutics targeting the sigma-1 receptor and other important biological targets.

References

- 1. In Vitro Evaluation of Guanidine Analogs as Sigma Receptor Ligands for Potential Anti-Stroke Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. [3H]1,3-di(2-tolyl) guanidine binds to a sigma 2 receptor on Jurkat cell membranes, but sigma compounds fail to influence immunomodulatory events in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 6. Targeting ligand-operated chaperone sigma-1 receptors in the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of the human σ1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Guanidine-to-piperidine switch affords high affinity small molecule NPFF ligands with preference for NPFF1-R and NPFF2-R subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and characterization of a series of diarylguanidines that are noncompetitive N-methyl-D-aspartate receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sigma Receptor Ligands Are Potent Antiprion Compounds that Act Independently of Sigma Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Characterization of 1-(3-Methoxyphenyl)guanidine as an Enzyme Inhibitor

Abstract

The guanidinium group is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in key interactions with biological targets, particularly enzymes.[1][2] 1-(3-Methoxyphenyl)guanidine, a member of this versatile class of compounds, holds significant potential as a modulator of enzyme activity.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively utilize this compound in enzyme inhibition assays. We will delve into the foundational principles of its inhibitory action, provide detailed, step-by-step protocols for determining key inhibitory parameters such as IC50, and elucidate its mechanism of action. This document is designed to be a practical resource, blending theoretical insights with actionable experimental designs to ensure robust and reproducible results.

Introduction: The Scientific Rationale for Investigating this compound

Guanidine-containing compounds are of significant interest due to their diverse pharmacological properties, which include acting as anti-inflammatory agents and inhibitors of enzymes like Nitric Oxide Synthase (NOS).[1] The guanidinium group, being protonated at physiological pH, is adept at forming strong hydrogen bonds and electrostatic interactions, particularly with carboxylate residues within an enzyme's active site.[4] This interaction can be a critical determinant of inhibitory activity.[4]

This compound is a specific derivative that has been identified as a valuable tool in biochemical research for studying enzyme inhibition.[3] While its precise targets are a subject of ongoing investigation, its structural similarity to known inhibitors of enzymes like NOS makes it a compelling candidate for screening and characterization.[5][6] Understanding how to rigorously test this compound in enzymatic assays is the first step toward unlocking its therapeutic or research potential.

Preliminary Considerations and Reagent Preparation

Before embarking on detailed enzymatic assays, it is crucial to establish the fundamental physicochemical properties of this compound to ensure the integrity of your experimental data.

Solubility and Stability

-

Solubility Testing : Guanidine derivatives often exhibit good solubility in polar solvents such as water, DMSO, and ethanol.[2] It is imperative to determine the solubility of this compound in your specific assay buffer.

-

Protocol : Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Serially dilute this stock into the assay buffer to identify the highest concentration that remains fully dissolved without precipitation. Visually inspect for clarity and consider spectrophotometric analysis to detect subtle precipitation.

-

-

Solvent Effects : The final concentration of the organic solvent (e.g., DMSO) in the assay must be kept to a minimum (typically <1-2%) to avoid any confounding effects on enzyme activity.[2] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

-

Stability Assessment : The stability of the compound in the assay buffer under your experimental conditions (pH, temperature, light exposure) should be confirmed. This can be assessed by incubating the compound in the buffer for the duration of the assay and then analyzing its integrity via methods like HPLC.

Reagent Preparation

-

This compound Stock Solution :

-

Accurately weigh out a precise amount of this compound (purity ≥97%).[7]

-

Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 50 mM).

-

Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

-

-

Enzyme and Substrate Solutions :

-

Prepare the enzyme stock solution in a suitable buffer that ensures its stability and activity.

-

Prepare the substrate stock solution in the assay buffer. The final concentration used in the assay should ideally be at or near the Michaelis constant (Km) of the enzyme for that substrate to ensure sensitive detection of inhibition.

-

-

Assay Buffer : The composition of the assay buffer (pH, ionic strength, cofactors) should be optimized for the specific enzyme being studied. For instance, NOS assays require cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin.[8]

Experimental Protocol: Determining the IC50 of this compound

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the potency of an inhibitor. The following protocol outlines a typical procedure for determining the IC50 value in a 96-well plate format, which is adaptable for high-throughput screening.[9]

Assay Principle

This protocol is based on a generic enzyme reaction where the enzyme converts a substrate into a detectable product (e.g., colored, fluorescent, or luminescent). The rate of product formation is measured in the presence of varying concentrations of the inhibitor. For an enzyme like Nitric Oxide Synthase (NOS), a common method involves the indirect measurement of nitric oxide (NO) production via the Griess method, which detects nitrite, a stable oxidation product of NO.[9]

Step-by-Step Protocol

-

Prepare Serial Dilutions of the Inhibitor :

-

Create a series of dilutions of the this compound stock solution in the assay buffer. A typical 8-point dose-response curve might have final concentrations ranging from 1 nM to 100 µM.[2]

-

-

Assay Plate Setup :

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

Inhibitor solution (or vehicle control - DMSO at the same final concentration)

-

Enzyme solution

-

-

Include "no enzyme" controls to measure background signal.

-

-

Pre-incubation :

-

Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). This allows the inhibitor to bind to the enzyme before the reaction is initiated.[2]

-

-

Initiate the Enzymatic Reaction :

-

Add the substrate solution to all wells to start the reaction.

-

-

Incubation and Signal Detection :

-

Data Analysis :

-

Subtract the background reading (no enzyme control) from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

Data Presentation

| Parameter | Description |

| Inhibitor Concentrations | A range of concentrations used to generate the dose-response curve (e.g., 0.01, 0.1, 1, 10, 100 µM). |

| Enzyme Concentration | The final concentration of the enzyme in the assay, optimized for a linear reaction rate. |

| Substrate Concentration | The final concentration of the substrate, typically at or near the Km value. |

| Pre-incubation Time | The duration for which the enzyme and inhibitor are incubated together before adding the substrate. |

| Reaction Time | The duration of the enzymatic reaction. |

| Detection Method | The method used to quantify the product (e.g., colorimetric, fluorometric).[8] |

Elucidating the Mechanism of Inhibition

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) provides deeper insights into how this compound interacts with the target enzyme.[11][12]

Experimental Design

To determine the inhibition mechanism, enzyme kinetics are studied by measuring the initial reaction velocities at various substrate concentrations in the presence of different, fixed concentrations of the inhibitor.[2]

-

Perform a series of enzyme activity assays :

-

In each series, keep the concentration of this compound constant (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).[2]

-

Within each series, vary the concentration of the substrate over a wide range (e.g., 0.2 to 5 times the Km value).

-

-

Measure Initial Velocities : For each combination of inhibitor and substrate concentration, determine the initial reaction velocity.

-

Data Analysis :

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

-

Analyze the changes in the apparent Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

-

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |

| Competitive | No change | Increases | Lines intersect on the y-axis |

| Non-competitive | Decreases | No change | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant |

Visualizing Workflows and Mechanisms

Diagrams are essential for clearly communicating complex experimental workflows and biological mechanisms.

Caption: Workflow for IC50 determination of this compound.

Caption: Modes of reversible enzyme inhibition.

Conclusion

This application note provides a robust and scientifically grounded methodology for the characterization of this compound as an enzyme inhibitor. By following these detailed protocols, researchers can reliably determine its inhibitory potency and mechanism of action, thereby paving the way for its potential application in drug discovery and as a pharmacological tool. The principles and techniques outlined herein are broadly applicable to the study of other guanidine-based inhibitors, ensuring their value extends beyond this specific compound.

References

- 1. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Role of Guanidinium-Carboxylate Ion Interaction in Enzyme Inhibition with Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Nitric Oxide Synthase Inhibitor Assay Kit (Fluorometric) (ab211086) is not available | Abcam [abcam.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. Bioassay Systems EnzyChrom Nitric Oxide Synthase Assay Kit. For quantitative | Fisher Scientific [fishersci.com]

- 11. tandfonline.com [tandfonline.com]

- 12. The inhibition mechanism of guanidine hydrochloride on the catalytic activity of recombinant human protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 1-(3-Methoxyphenyl)guanidine in Cell Culture Experiments

This guide provides a comprehensive framework for utilizing 1-(3-Methoxyphenyl)guanidine in cell culture experiments. It is intended for researchers, scientists, and drug development professionals investigating its potential as a neuroprotective and anti-inflammatory agent. This document synthesizes established principles of guanidine pharmacology with standard cell biology protocols to offer a robust starting point for in vitro studies.

Introduction: The Scientific Rationale

Guanidine and its derivatives represent a versatile class of compounds with a wide spectrum of biological activities, including applications as antibacterial, anti-diabetic, and anticancer agents.[1][2][3] The guanidinium group, being protonated at physiological pH, is adept at forming strong hydrogen bonds and electrostatic interactions with biological targets such as carboxylate and phosphate groups on proteins.[4][5]

This compound is an intriguing derivative with purported applications in the development of therapeutics for neurological disorders and as an anti-inflammatory agent.[6] While specific literature on this compound is emerging, the broader family of guanidine compounds is known to modulate the activity of ion channels, which are critical for neuronal function and inflammatory signaling.[7][8] Notably, guanidine compounds can act as inhibitors of voltage-gated potassium (Kv) channels.[7][9] By blocking these channels, they can prolong action potentials and enhance neurotransmitter release, a mechanism that could be harnessed for therapeutic intervention in certain neuromuscular and neurodegenerative diseases.[7][8]

Furthermore, chronic neuroinflammation, mediated by microglia (the resident immune cells of the central nervous system), is a key pathological feature of many neurodegenerative diseases.[2][10] The modulation of microglial activation, shifting them from a pro-inflammatory (M1) to an anti-inflammatory and neuroprotective (M2) phenotype, is a promising therapeutic strategy.[10][11] The potential anti-inflammatory properties of this compound suggest it may influence these critical neuro-immune pathways.

This guide will provide detailed protocols to investigate the neuroprotective and anti-inflammatory potential of this compound using relevant in vitro models.

I. Compound Handling and Preparation

Proper handling and preparation of this compound are critical for reproducible experimental outcomes.

Safety Precautions

While a specific safety data sheet for this compound is not widely available, related guanidine compounds like guanidine hydrochloride are classified as harmful if swallowed or inhaled, and cause skin and serious eye irritation.[8][12][13] Therefore, standard laboratory precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

-

Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[8]

-

Disposal: Dispose of the compound and contaminated materials in accordance with local, state, and federal regulations.

Preparation of Stock Solutions

Due to the likely poor solubility of this compound in aqueous solutions, a concentrated stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.[14]

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, conical tubes (1.5 mL or 15 mL)

-

Sterile, filtered pipette tips

Protocol:

-

Determine the desired stock concentration. A 10 mM stock solution is a common starting point for in vitro screening.

-

Weigh the compound: In a chemical fume hood, carefully weigh the required amount of this compound. For a 10 mM stock in 1 mL of DMSO (Molecular Weight of this compound is 165.2 g/mol )[6]:

-

165.2 g/mol * 0.010 mol/L * 0.001 L = 0.001652 g = 1.652 mg

-

-

Dissolution: Add the weighed compound to a sterile conical tube. Add the calculated volume of cell culture-grade DMSO.

-

Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: While not always necessary for DMSO stocks, if contamination is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Table 1: Stock Solution Preparation

| Parameter | Recommendation |

| Compound | This compound |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Stock Concentration | 10 mM |

| Storage Temperature | -20°C |

| Storage Conditions | Aliquoted, protected from light |

II. Experimental Protocols

The following protocols are designed to assess the bioactivity of this compound in cell culture. It is crucial to include appropriate controls in every experiment, including a vehicle control (cells treated with the same final concentration of DMSO as the highest dose of the compound).

Assessment of Neuroprotective Effects

A common in vitro model for neuroprotection studies is the human neuroblastoma cell line, SH-SY5Y.[12][15] These cells can be differentiated to exhibit a more neuron-like phenotype. The following protocol outlines a method to assess the protective effects of this compound against oxidative stress-induced cell death.

Workflow for Neuroprotection Assay

Caption: Workflow for assessing the neuroprotective effects of this compound.

Materials:

-

SH-SY5Y cells

-